molecular formula C10H15NO2S B1140149 (1S)-(-)-(10-Camphorsulfonyl)imine CAS No. 60886-80-8

(1S)-(-)-(10-Camphorsulfonyl)imine

Cat. No.: B1140149
CAS No.: 60886-80-8
M. Wt: 213.30 g/mol
InChI Key: ZAHOEBNYVSWBBW-OIBJUYFYSA-N
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Description

(1S)-(-)-(10-Camphorsulfonyl)imine is a chiral sulfonamide derived from camphor. It is known for its utility in asymmetric synthesis, particularly in the formation of chiral amines. The compound’s unique structure, featuring a camphor backbone and a sulfonylimine group, makes it a valuable reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-(-)-(10-Camphorsulfonyl)imine typically involves the reaction of camphorsulfonyl chloride with an amine. One common method is to react camphorsulfonyl chloride with ammonia or a primary amine under basic conditions to form the sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and rigorous purification steps, such as recrystallization or chromatography, are essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S)-(-)-(10-Camphorsulfonyl)imine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Chiral amines.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

(1S)-(-)-(10-Camphorsulfonyl)imine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drugs, particularly those requiring chiral purity.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (1R)-(+)-Camphorsulfonylimine: The enantiomer of (1S)-(-)-(10-Camphorsulfonyl)imine, used in similar applications but with opposite chirality.

    Camphorsulfonic acid: A related compound used as a catalyst in organic synthesis.

    Camphorsulfonamide: Another derivative of camphor with applications in asymmetric synthesis.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a camphor backbone and a sulfonylimine group. This combination allows it to be highly effective in inducing chirality in target molecules, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Properties

CAS No.

60886-80-8

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

(1S,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide

InChI

InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m0/s1

InChI Key

ZAHOEBNYVSWBBW-OIBJUYFYSA-N

SMILES

CC1(C2CCC13CS(=O)(=O)N=C3C2)C

Isomeric SMILES

CC1([C@H]2CC[C@]13CS(=O)(=O)N=C3C2)C

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N=C3C2)C

Synonyms

(3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Dimethylformamide (230 g) and (1S)-(+)-10-camphorsulfonic acid (190 kg, 818 mol) were added to toluene (190 L), and thionyl chloride (116.8 kg, 982 mol) was added in a thin stream at 70° C.-80° C. over 2 h, and the mixture was stirred at the same temperature for 2 h. The obtained solution of camphorsulfonyl chloride in toluene was added dropwise at −10° C. to 25° C. over 3 h to a mixture of 28 wt % aqueous ammonia (248.7 kg, 4.1 kmol) and toluene (277 L), which mixture had been separately prepared and cooled to −10° C. to −5° C. The container of acid chloride was washed with toluene (29 L) and the washing was added to the reaction mixture, which was followed by stirring at 10° C.-25° C. for 2 h. The reaction mixture was heated to 80° C. over 85 min and stirred at 80° C.-83.3° C. for 3 h. The amount of the ammonia gas generated was 39 m3. The reaction mixture was cooled to 60° C. over 20 min and aged at 54° C.-60° C. for 15 min. The reaction mixture was cooled to 20° C. over 1 h and stirred at 15° C.-20° C. for 40 min. The reaction mixture was filtered at 15° C. and washed successively with toluene (57 L) and water (380 kg) to give wet crystals (177.1 kg). The crystals were partially dried and analyzed. As a result, the crystals contained the title compound in an amount of 144.7 kg (yield 83%).
[Compound]
Name
camphorsulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
248.7 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
277 L
Type
solvent
Reaction Step One
Quantity
190 kg
Type
reactant
Reaction Step Two
Quantity
116.8 kg
Type
reactant
Reaction Step Two
Quantity
230 g
Type
catalyst
Reaction Step Two
Quantity
190 L
Type
solvent
Reaction Step Two
Name
crystals
Yield
83%

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